molecular formula C11H14N2O4 B12069166 cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid

cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid

Cat. No.: B12069166
M. Wt: 238.24 g/mol
InChI Key: AIGSSECDJXPDOG-UHFFFAOYSA-N
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Description

cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid: is a compound that features a cyclohexane ring substituted with an isoxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring, which is then coupled with cyclohexane carboxylic acid derivatives . The reaction conditions often require the use of catalysts such as AuCl3 or CuCl to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure hydrogenation of aromatic or cyclohexene derivatives in the presence of platinum group catalysts . This method allows for the efficient production of the desired cis isomer.

Chemical Reactions Analysis

Types of Reactions: cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The carboxamide group can be substituted with other functional groups to create a variety of analogs.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, amine derivatives, and other functionalized cyclohexane carboxylic acids.

Mechanism of Action

The mechanism of action of cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile scaffold for drug development .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-(1,2-oxazole-3-carbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c14-10(9-5-6-17-13-9)12-8-3-1-7(2-4-8)11(15)16/h5-8H,1-4H2,(H,12,14)(H,15,16)

InChI Key

AIGSSECDJXPDOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)C2=NOC=C2

Origin of Product

United States

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